molecular formula C14H21N3O3 B153352 Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate CAS No. 412293-91-5

Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate

Cat. No. B153352
CAS RN: 412293-91-5
M. Wt: 279.33 g/mol
InChI Key: PVRXZBXZDBAHGQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate is a chemical compound with the CAS Number: 412293-91-5 . It has a molecular weight of 279.34 . The compound is typically stored in a refrigerator and has a physical form of light yellow to yellow powder or crystals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and were characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .


Molecular Structure Analysis

The InChI Code for Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate is 1S/C14H21N3O3/c1-14(2,3)20-13(18)17-9-5-11(6-10-17)19-12-15-7-4-8-16-12/h4,7-8,11H,5-6,9-10H2,1-3H3 .


Physical And Chemical Properties Analysis

Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate is a light yellow to yellow powder or crystals . It has a molecular weight of 279.34 . The compound is typically stored in a refrigerator .

Scientific Research Applications

Synthesis of Novel Organic Compounds

This compound serves as a versatile building block in the synthesis of a variety of novel organic compounds. Its structure allows for the creation of amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These derivatives exhibit a wide spectrum of biological activities, making the compound a valuable asset in medicinal chemistry research .

Antibacterial and Antifungal Agent

Due to the presence of the piperidine ring and its conformational flexibility, Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate has been evaluated for antibacterial and antifungal activities. It has shown moderate activity against various microorganisms, including Gram-positive and Gram-negative bacteria .

Drug Discovery and Development

The compound’s ability to easily modify and its inherent water solubility make it an important candidate in drug discovery. It can be used to adjust molecular physicochemical properties, which is crucial in the development of new pharmaceuticals .

Targeted Protein Degradation

Similar compounds with a piperidine structure have been utilized as semi-flexible linkers in PROTAC (Proteolysis Targeting Chimera) development. This suggests potential applications of Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate in targeted protein degradation, a promising approach in treating diseases by selectively degrading pathological proteins .

Intermediate in Biologically Active Compounds

It acts as an intermediate in the synthesis of biologically active compounds, such as crizotinib, which is used in cancer treatment. The compound’s structural features facilitate its use in multi-step synthetic processes to produce complex molecules with therapeutic potential .

Research on Chemical Intermediates

The compound is a subject of interest in the field of chemical intermediates. Research on its derivatives can lead to insights into the design of more efficient and selective agents for various chemical reactions, which is fundamental in the development of new materials and catalysts .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include P261, P280, P305, P338, P351 .

properties

IUPAC Name

tert-butyl 4-pyrimidin-2-yloxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-9-5-11(6-10-17)19-12-15-7-4-8-16-12/h4,7-8,11H,5-6,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRXZBXZDBAHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626672
Record name tert-Butyl 4-[(pyrimidin-2-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate

CAS RN

412293-91-5
Record name tert-Butyl 4-[(pyrimidin-2-yl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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